molecular formula C9H10ClNO4 B1356643 1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene CAS No. 15862-94-9

1-(Chloromethyl)-4,5-dimethoxy-2-nitrobenzene

Cat. No. B1356643
CAS RN: 15862-94-9
M. Wt: 231.63 g/mol
InChI Key: VRHNUGLFVZJARZ-UHFFFAOYSA-N
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Patent
US04477556

Procedure details

570 g of 2-nitro-4,5-dimethoxybenzyl alcohol was added over 1 hour to 733 ml of thionyl chloride at 0° C. The solution was heated to 25° C. over 2 hours and to 50°-56° C. for 2 hours. The solution was cooled to 5° C. and the mixture was poured onto 12 l of ice water with stirring. The supernatant was poured off and the solid washed with water. The oily solid was blended with ice and water, filtered, and dried in a 40° C. vacuum oven to yield 535 g, 86.4% yield.
Quantity
570 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
12 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:5]=1[CH2:6]O)([O-:3])=[O:2].S(Cl)([Cl:18])=O>>[N+:1]([C:4]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([O:14][CH3:15])=[CH:8][C:5]=1[CH2:6][Cl:18])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
570 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CO)C=C(C(=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
ice water
Quantity
12 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° C.
ADDITION
Type
ADDITION
Details
The supernatant was poured off
WASH
Type
WASH
Details
the solid washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in a 40° C. vacuum oven
CUSTOM
Type
CUSTOM
Details
to yield 535 g, 86.4% yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(CCl)C=C(C(=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.